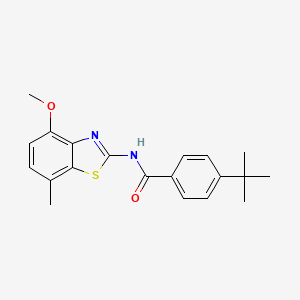![molecular formula C21H17N3O5S3 B2824924 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 886901-79-7](/img/structure/B2824924.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . The molecular formula of this compound is C17H14N2O3S2 .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, which includes compounds similar to the one you’re interested in, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach .Chemical Reactions Analysis
The chemical reactions involving benzothiazole sulfonamides can be quite diverse, depending on the specific substituents present in the molecule . For example, the labile N–H bond in N-monoalkylated BT-sulfonamides allows for further reactions, such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of N-substituted benzamides and benzene-sulfonamides, highlighting their potential as selective class III antiarrhythmic agents. These compounds have been shown to possess potency in vitro, comparable to known class III agents, indicating their relevance in cardiac electrophysiology and potential therapeutic applications (Morgan et al., 1990).
Antimalarial and Antiviral Potential
A theoretical investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research demonstrates the potential of sulfonamide derivatives as dual-purpose agents for treating malaria and COVID-19, showcasing their broad-spectrum antiviral and antiparasitic applications (Fahim & Ismael, 2021).
Anticancer and Anti-inflammatory Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These studies highlight the versatility of sulfonamide-based compounds in addressing a range of pathological conditions, from inflammation to cancer, through the development of targeted therapeutic agents (Gangapuram & Redda, 2009).
Antimicrobial and Antifungal Action
Research into the antimicrobial and antifungal activities of sulfonamide derivatives has shown promising results. These compounds exhibit significant sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Investigations into the structure-activity relationships of PI3K/mTOR dual inhibitors have revealed the effectiveness of various 6,5-heterocycles in improving metabolic stability. This research underscores the role of sulfonamide derivatives in the development of potent anticancer therapies by targeting key signaling pathways involved in cancer progression (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . It binds to the AChE, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, leading to augmented cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects. It also inhibits the aggregation of Aβ 1-42, a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease as the main component of the amyloid plaques found in the brains of Alzheimer patients .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission and inhibition of Aβ 1-42 aggregation . This dual action - increasing neurotransmission and decreasing amyloid aggregation - makes it a potential therapeutic agent for diseases like Alzheimer’s .
Action Environment
The compound has shown effectiveness in both in vitro and in vivo environments . It has demonstrated neuroprotective effects in SHSY-5Y cells and improved cognition and spatial memory in a mouse model . .
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-31(26,27)17-11-12-18-19(13-17)30-21(22-18)23-20(25)14-7-9-15(10-8-14)24-32(28,29)16-5-3-2-4-6-16/h2-13,24H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFZVRDBDSTYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
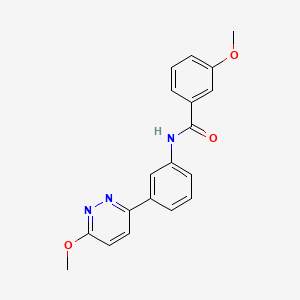
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

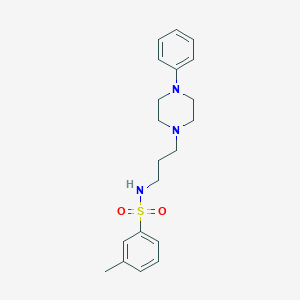
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)
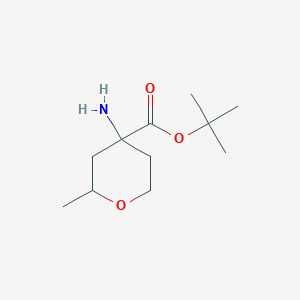
![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)
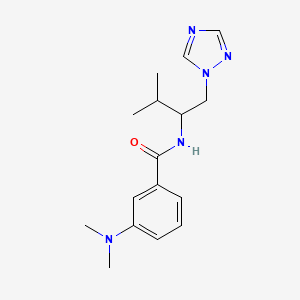

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)
